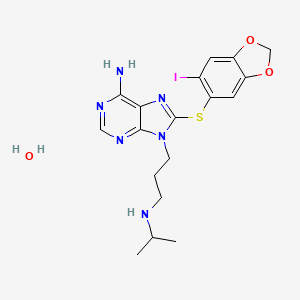
2-叠氮基-N-环戊基乙酰胺
描述
2-azido-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-azido-N-cyclopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-azido-N-cyclopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环合成
2-叠氮基-N-环戊基乙酰胺: 在各种杂环的合成中起着至关重要的作用,这些杂环是许多药物中的核心结构 。叠氮基团参与了诸如[3+2]环加成反应,形成具有一个或多个杂原子的五元环,例如吡咯、吡唑和异恶唑。这些杂环是开发具有不同治疗特性的药物的基础。
点击化学药物发现
在药物发现中,点击化学是创建多样化学库的宝贵工具 。2-叠氮基-N-环戊基乙酰胺可用于铜催化的炔烃-叠氮基环加成(CuAAC)反应来合成1,2,3-三唑,由于其稳定性和生物活性,它们在药物化学中具有重要意义。此过程对于快速合成潜在的候选药物至关重要。
材料科学应用
该化合物的反应性使其成为材料科学应用的候选者,特别是作为聚合物化学中的交联剂 。叠氮基团在热活化或光解作用下释放氮气会导致交联,从而改变聚合物的物理性质。这有利于提高有机太阳能电池和发光二极管(LED)等器件的效率。
化学生物学和RNA修饰
在化学生物学中,2-叠氮基-N-环戊基乙酰胺可用于修饰RNA分子 。叠氮基修饰是生物正交的,可用于RNA的位点特异性标记和功能化,这对探测RNA生物学至关重要,包括其结构、动力学和定位。
蛋白质标记和生物成像
2-叠氮基-N-环戊基乙酰胺的叠氮基团可用于在蛋白质上精确安装重氮手柄 。这使得体外和细胞内位点特异性标记和生物成像成为可能,这对于理解蛋白质在生物系统中的功能和分布至关重要。
生物活性分子的合成
叠氮化物,包括那些源自2-叠氮基-N-环戊基乙酰胺的叠氮化物,用于合成生物活性分子 。这些化合物在药物化学中具有应用价值,作为制备具有潜在抗肿瘤和抗菌活性的杂环的中间体。
作用机制
Target of action
Azides, such as 2-azido-N-phenylacetamide, are often used in medicinal chemistry and molecular biology . They can act as intermediates for the preparation of various heterocycles .
Mode of action
Azides can undergo a variety of chemical reactions, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions can lead to the formation of various heterocyclic compounds .
Biochemical pathways
Azides can be incorporated into nucleic acids for site-specific labeling and functionalization of RNA to probe its structure, dynamics, and localization . They can also generate nitrogen-centered radicals (NCRs) from the azido groups that are selectively inserted into the nucleoside frame .
Result of action
The result of the action of azides can vary depending on the specific reactions they undergo. For example, the generation of NCRs from azidonucleosides can have various biological implications .
生化分析
Biochemical Properties
2-azido-N-cyclopentylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with ribonucleotide reductases, where it generates nitrogen-centered radicals that inhibit the enzyme’s activity . This interaction is crucial as ribonucleotide reductases are essential for DNA synthesis and repair. The compound’s azido group is responsible for these interactions, leading to the formation of reactive intermediates that can modify the activity of target enzymes.
Cellular Effects
2-azido-N-cyclopentylacetamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux. These effects highlight the compound’s potential as a tool for studying cellular processes and as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 2-azido-N-cyclopentylacetamide involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, the azido group of 2-azido-N-cyclopentylacetamide can form covalent bonds with active site residues of target enzymes, resulting in enzyme inactivation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-azido-N-cyclopentylacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-azido-N-cyclopentylacetamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including altered gene expression and metabolic changes.
Dosage Effects in Animal Models
The effects of 2-azido-N-cyclopentylacetamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. For instance, threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, 2-azido-N-cyclopentylacetamide can exhibit toxic or adverse effects, including cytotoxicity and organ damage. These findings underscore the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
2-azido-N-cyclopentylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. For example, the compound can undergo reduction reactions mediated by cellular reductases, leading to the formation of reactive intermediates . These intermediates can further participate in metabolic reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-azido-N-cyclopentylacetamide within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 2-azido-N-cyclopentylacetamide can localize to specific cellular compartments, where it exerts its effects. The compound’s distribution can also influence its accumulation and clearance, affecting its overall biological activity and potential toxicity.
Subcellular Localization
The subcellular localization of 2-azido-N-cyclopentylacetamide is a critical factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production
属性
IUPAC Name |
2-azido-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-11-9-5-7(12)10-6-3-1-2-4-6/h6H,1-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBLNJSKJHSIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)



![N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465955.png)
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465956.png)
![N,N-Diallyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465958.png)
![3,6-Dimethoxythieno[3,2-b]thiophene](/img/structure/B1465962.png)

![1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole](/img/structure/B1465965.png)

![N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1465969.png)


